molecular formula C9H5ClO B137768 3-Ethynylbenzoyl chloride CAS No. 143587-37-5

3-Ethynylbenzoyl chloride

Cat. No. B137768
M. Wt: 164.59 g/mol
InChI Key: LHAMNFYQGUXJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynylbenzoyl chloride, also known as 3-EBZCl, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In

Scientific Research Applications

3-Ethynylbenzoyl chloride has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of liquid crystals and OLED materials.

Mechanism Of Action

The mechanism of action of 3-Ethynylbenzoyl chloride is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It can also act as a precursor for the synthesis of other compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Ethynylbenzoyl chloride. However, it has been shown to have low toxicity levels in animal studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Ethynylbenzoyl chloride in lab experiments is its versatility. It can be used in various reactions and is easily synthesized. However, it is important to note that this compound can be hazardous and should be handled with care.

Future Directions

There are several future directions for the use of 3-Ethynylbenzoyl chloride in scientific research. One potential area of application is in the development of new materials, such as polymers and liquid crystals. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3-Ethynylbenzoyl chloride is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have low toxicity levels. While there is limited information available on its biochemical and physiological effects, there are several potential future directions for its use in the development of new materials and pharmaceuticals.

properties

CAS RN

143587-37-5

Product Name

3-Ethynylbenzoyl chloride

Molecular Formula

C9H5ClO

Molecular Weight

164.59 g/mol

IUPAC Name

3-ethynylbenzoyl chloride

InChI

InChI=1S/C9H5ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H

InChI Key

LHAMNFYQGUXJTI-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)C(=O)Cl

Canonical SMILES

C#CC1=CC(=CC=C1)C(=O)Cl

synonyms

Benzoyl chloride, 3-ethynyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Air in a 20 ml Schlenk tube was replaced by Ar gas and 1.02 g (7 mmol) of m-ethynylbenzoic acid and 5 g (42 mmol) of thionyl chloride were added to the tube and the mixture was stirred at 50° C. for 2 hours and then excess thionyl chloride was removed by distillation under reduced pressure to obtain m-ethynylbenzoyl chloride. To the m-ethynylbenzoyl chloride obtained was added 7 ml of dichloromethane and the resultant mixture was ice-cooled. Then, 515 mg (7.35 mmol) of sodium methanethiolate was added to the mixture and the mixture was stirred at room temperature for 3 hours. After completion of the stirring, dichloromethane was removed by distillation under reduced pressure and 35 ml of water was added to the resultant residue. The mixture was extracted with 35 ml of ethyl acetate and the extract was dried over magnesium sulfate and the solvent was removed by distillation under reduced pressure using an evaporator. The resultant crude reaction product was purified by column chromatography (Hexane/AcOEt=10/1) using silica gel to obtain 0.49 g of S-methyl 3-ethynyl-thiobenzoate which is a desired product as yellow solid. (Yield: 40%)
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

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